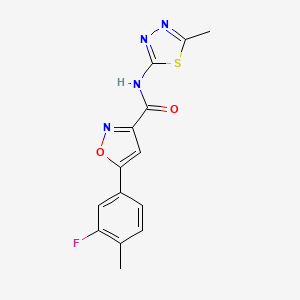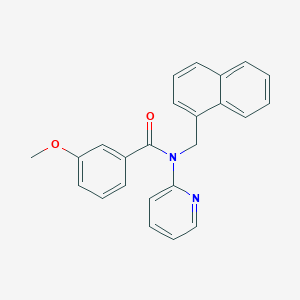
5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a fluorinated phenyl ring, a thiadiazole moiety, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiadiazole moiety: This step often involves the reaction of a suitable amine with a thiadiazole precursor.
Coupling with the fluorinated phenyl ring: This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole or thiadiazole rings, potentially leading to ring-opened products.
Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound may exhibit biological activity, making it a potential lead compound for the development of new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Polymers: Incorporation into polymer matrices to enhance material properties.
作用機序
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
5-(3-fluoro-4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Lacks the methyl group on the thiadiazole ring.
5-(3-chloro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom and the specific arrangement of functional groups in 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide may confer unique properties such as enhanced biological activity, increased stability, and specific reactivity patterns compared to similar compounds.
特性
分子式 |
C14H11FN4O2S |
|---|---|
分子量 |
318.33 g/mol |
IUPAC名 |
5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H11FN4O2S/c1-7-3-4-9(5-10(7)15)12-6-11(19-21-12)13(20)16-14-18-17-8(2)22-14/h3-6H,1-2H3,(H,16,18,20) |
InChIキー |
LIGAYDCNDVFVGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-fluorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B14985560.png)
![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14985563.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985568.png)
![2-{1-[(3-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B14985569.png)
![2-(4-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14985582.png)
![N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]pentanamide](/img/structure/B14985600.png)
![1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B14985601.png)
![1-[(4-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B14985605.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14985619.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985624.png)
![4-methyl-N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985632.png)

![N-{4-[5-({2-[4-(4-fluorobenzyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14985644.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B14985654.png)
